molecular formula C11H13NO7 B8256450 (4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol

(4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol

Cat. No.: B8256450
M. Wt: 271.22 g/mol
InChI Key: MLJYKRYCCUGBBV-MFQSTILNSA-N
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Description

(4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol is a chemical compound known for its unique structure and properties It is a derivative of oxane, featuring a nitrophenoxy group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol typically involves the reaction of 4-nitrophenol with an oxane derivative under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized oxane compounds .

Scientific Research Applications

(4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of enzyme activity and as a substrate for various biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in various biochemical processes, influencing enzyme activity and cellular signaling pathways. This compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol is unique due to its specific stereochemistry and the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10?,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJYKRYCCUGBBV-MFQSTILNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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